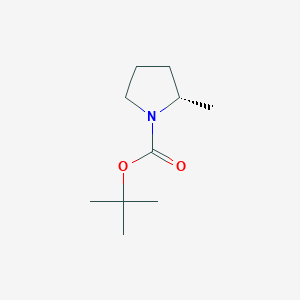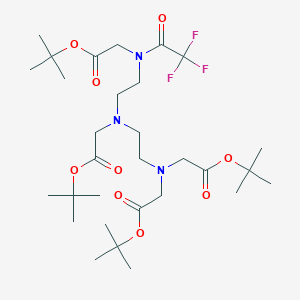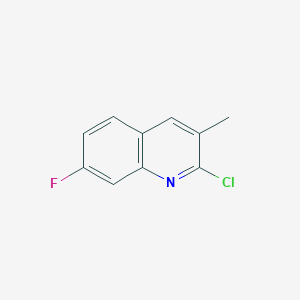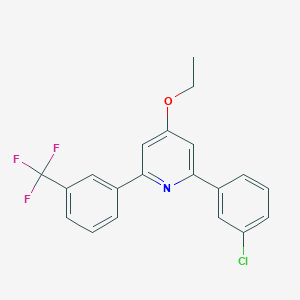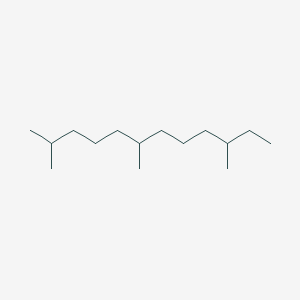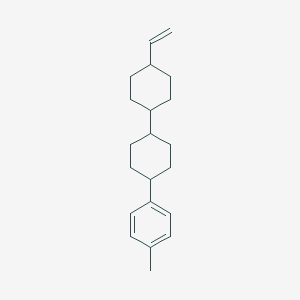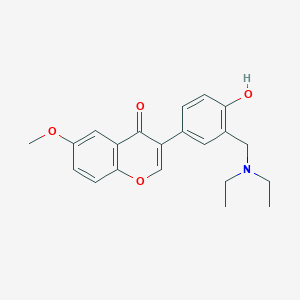
4-chloroquinoline-3-sulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-chloroquinoline-3-sulfonyl chloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a sulfonyl chloride group attached to the quinoline ring, which is a functional group known for its reactivity and usefulness in chemical synthesis. The presence of the chloro and sulfonyl groups on the quinoline ring suggests that this compound could be an intermediate in the synthesis of various chemical entities, potentially with biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of hexahydroquinolines has been reported using a novel Bronsted acidic ionic liquid, sulfonic acid functionalized pyridinium chloride, as a catalyst . This method provides a homogeneous and reusable catalyst for the preparation of hexahydroquinolines under solvent-free conditions. Although not directly related to "4-chloroquinoline-3-sulfonyl chloride," this approach highlights the potential for using sulfonic acid derivatives in quinoline synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can have significant implications for the chemical reactivity and biological activity of these compounds. The sulfonyl chloride group is known to be a good leaving group, which can facilitate further chemical transformations . The molecular structure of such compounds is typically elucidated using techniques such as FT-IR, NMR, and MS .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been achieved via a visible-light-promoted reaction involving sulfonyl chlorides . This indicates that sulfonyl chlorides can participate in radical cyclization and sulfonylation reactions. Similarly, 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides have been obtained by reacting 1-methyl-4-aminoquinolinium 3-thiolates with sulfonyl chlorides . These reactions demonstrate the versatility of sulfonyl chlorides in synthesizing various quinoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like "4-chloroquinoline-3-sulfonyl chloride" are influenced by their functional groups. The sulfonyl chloride group, in particular, is highly reactive and can be used to introduce sulfonamide groups into other molecules, as demonstrated by the derivatization of amines using anthraquinone-2-sulfonyl chloride . The reactivity of sulfonyl chlorides with amines to form stable sulfonamides suggests that "4-chloroquinoline-3-sulfonyl chloride" could also be used in similar derivatization reactions. The thermal stability and other properties of such compounds can be assessed using thermogravimetry and derivative thermogravimetry .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Studies have explored the synthesis and structural analysis of quinoline derivatives, emphasizing their potential in creating complex molecules. For instance, research on derivatives of 4-fluoro-5-sulfonylisoquinoline has revealed insights into the molecular structures and interactions facilitated by sulfonyl chloride groups (S. Ohba et al., 2012).
Novel Synthesis Methods
- Ammonium iodide-mediated sulfenylation using sulfonyl chlorides as sulfur sources has been developed, demonstrating an efficient method for synthesizing sulfanyl compounds, highlighting the versatility of sulfonyl chlorides in facilitating novel bond formations (T. Guo & Xu-Ning Wei, 2017).
Antimicrobial Activity
- Research on 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides has shown significant antimicrobial activity, suggesting the potential of sulfonyl chloride derivatives in developing new antimicrobial agents (A. Zięba et al., 2013).
Catalysis and Chemical Transformations
- Copper-catalyzed C-H sulfonylation using arylsulfonyl chlorides has been described, showcasing the role of sulfonyl chlorides in selective chemical transformations, which is critical for synthesizing compounds with precise functional group placements (Hong-Wen Liang et al., 2015).
Safety and Hazards
Wirkmechanismus
Mode of Action:
4-Chloroquinoline-3-sulfonyl chloride inhibits the action of heme polymerase in malarial trophozoites. Here’s how it works:
- Plasmodium species (the malaria parasite) continue to accumulate toxic heme, leading to their demise .
Pharmacokinetics:
Eigenschaften
IUPAC Name |
4-chloroquinoline-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-6-3-1-2-4-7(6)12-5-8(9)15(11,13)14/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCXDQDFYWKDEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473808 |
Source


|
| Record name | 4-Chloroquinoline-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloroquinoline-3-sulfonyl Chloride | |
CAS RN |
157494-40-1 |
Source


|
| Record name | 4-Chloroquinoline-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

